AMMONIUM PENTABORATE OCTAHYDRATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

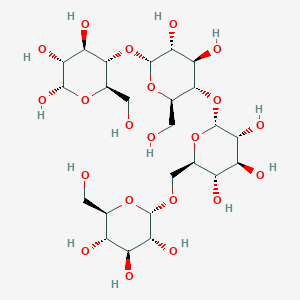

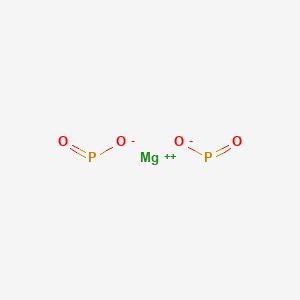

Ammonium pentaborate octahydrate is an inorganic compound with the chemical formula (NH4)B5O8·8H2O . It appears as a white crystalline powder and is known for its solubility in water but insolubility in alcohol. This compound is primarily used in various industrial applications due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

Carbon-Ammonia Method: This method involves heating roasted boron-magnesium ore powder with ammonium bicarbonate in a sealed reactor. The resulting slurry is filtered, and the filtrate is sent to an ammonia recovery tower.

Double Decomposition Method: Boric acid is reacted with ammonia water at boiling temperatures. To ensure the reaction proceeds efficiently, an excess of ammonia water is used.

Types of Reactions:

Thermal Decomposition: When heated above 90°C, this compound decomposes, releasing ammonia gas. At temperatures above 150°C, it loses 75% of its crystallization water with minimal ammonia loss.

Common Reagents and Conditions:

Ammonia Water: Used in the synthesis of this compound.

Boric Acid: Reacts with ammonia to form the compound.

Major Products Formed:

Boric Oxide: Formed during the thermal decomposition of this compound.

Mecanismo De Acción

Target of Action

Ammonium pentaborate octahydrate primarily targets metallic oxides, acting as an excellent solvent at high temperatures . It is used in the preparation of special welding, soldering, and brazing fluxes for stainless steel or various non-ferrous metals . It also targets cellulosic materials, changing the oxidation reactions in their combustion .

Mode of Action

This compound interacts with its targets by developing a thin oxide film, which can inhibit corrosion of metals . In the field of metallurgy, it is used in the preparation of special welding, soldering, and brazing fluxes . When interacting with cellulosic materials, it changes the oxidation reactions in their combustion to cause the formation of carbon residue .

Biochemical Pathways

It is known that the compound can influence the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water .

Pharmacokinetics

If heated sufficiently, this compound will release the balance of its hydration water and decompose to boric oxide and ammonia .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of a thin oxide film on metallic surfaces, which can inhibit corrosion . In cellulosic materials, it changes the oxidation reactions in their combustion to cause the formation of carbon residue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. The compound shows little tendency to cake except after prolonged storage or if it becomes severely wetted by rain or substantial water penetration. It is also capable of absorbing moisture if exposed to a humid environment .

Análisis Bioquímico

Biochemical Properties

Ammonium pentaborate octahydrate plays a significant role in biochemical reactions, particularly in the formation of thin oxide films that inhibit corrosion of metals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of electrolytic capacitors, where it helps develop a thin oxide film on aluminum foil when an electric current is applied . This interaction is crucial for the stability and functionality of the capacitors.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to protect ferrous metals against oxidation, which can be extrapolated to its potential protective effects on cellular components . Additionally, its flame-retardant properties suggest that it may alter cellular responses to oxidative stress by promoting the formation of carbon residue and diverting decomposition products .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metallic oxides at high temperatures. It acts as a solvent for metallic oxides, facilitating the preparation of special welding, soldering, and brazing fluxes for stainless steel and various non-ferrous metals . This interaction likely involves the binding of this compound to the metallic oxides, leading to their dissolution and subsequent reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability up to about 110°C, at which point it loses all but two moles of water. If heated sufficiently, it releases the balance of its hydration water and decomposes to boric oxide and ammonia . This stability is crucial for its long-term use in various applications, including electrolytic capacitors and flame-proofing formulations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as corrosion inhibition and flame retardancy. At higher doses, it could potentially lead to toxic or adverse effects due to the release of ammonia and boric oxide upon decomposition

Metabolic Pathways

This compound is involved in metabolic pathways that include the interaction with enzymes and cofactors. It is used in the synthesis of nitrogen-doped zinc oxide particles and the treatment of carbon nanotubes . These interactions suggest that this compound may influence metabolic flux and metabolite levels in biochemical systems.

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with transporters or binding proteins. Its high solubility in water facilitates its movement within biological systems

Subcellular Localization

The subcellular localization of this compound may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its role in developing thin oxide films and flame-proofing formulations suggests that it may localize to areas of high oxidative activity or stress

Aplicaciones Científicas De Investigación

Ammonium pentaborate octahydrate has a wide range of applications in scientific research and industry:

Electrolytic Capacitors: Used as a component of electrolyte solutions in both wet and dry electrolytic capacitors.

Flame Retardant: Acts as a flame retardant additive in various materials, including wood and textiles.

Polymer Applications: Functions as a flame retardant, spumific agent, and char promoter in epoxy, thermoplastic polyurethane, and urethane foam.

Nanomaterials: Used in the synthesis of nitrogen-doped zinc oxide particles and in the treatment of carbon nanotubes.

Comparación Con Compuestos Similares

Ammonium Pentaborate Tetrahydrate: Similar in composition but with fewer water molecules.

Ammonium Biborate Tetrahydrate: Another borate compound with different boron to nitrogen ratios.

Sodium Tetraborate Decahydrate (Borax): A commonly used borate with different applications.

Uniqueness: Ammonium pentaborate octahydrate is unique due to its high water content and its specific applications in high-temperature processes and flame retardancy, which are not as effectively achieved by its similar compounds .

Propiedades

Número CAS |

12046-03-6 |

|---|---|

Fórmula molecular |

B5H20NO16 |

Peso molecular |

344.21 |

Origen del producto |

United States |

Q1: What are the primary applications of Ammonium Pentaborate Octahydrate in material science?

A1: this compound exhibits flame-retardant properties and is investigated as an additive in various materials. Research shows its potential in enhancing the fire resistance of rigid polyurethane foam while influencing its thermal insulation and mechanical properties .

Q2: How does this compound influence the properties of wood when used as a treatment?

A2: Studies reveal that treating wood with APB can impact its physical and mechanical characteristics. While it enhances decay resistance , it can also lead to increased surface roughness and oven-dry density. Conversely, it might slightly reduce the Modulus of Elasticity (MOE) of wood species like Oriental Beech . Additionally, APB treatment can affect the wood's aesthetic qualities, causing a darkening effect and reducing gloss values in both Oriental beech and Scots pine .

Q3: Are there any alternative ammonium salts explored for similar applications in material development?

A4: Yes, research explores various ammonium salts as potential alternatives to conventional polyurethane dispersions. One study investigates a composition incorporating this compound alongside other ammonium salts like ammonium acetate, ammonium benzoate, and more . This research suggests that such compositions, particularly when used in conjunction with steam, could offer advantages in manufacturing artificial leather with desirable properties like improved coagulation speed and enhanced surface texture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)

![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)

![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)